
5-Amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a 5-chloro-2-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methoxybenzohydrazide with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can produce a variety of substituted triazoles.
Applications De Recherche Scientifique
5-Amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole involves its interaction with specific molecular targets. The amino group and the triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole can be compared with other triazole derivatives such as:
- 5-Amino-3-(5-chloro-2-hydroxyphenyl)-1,2,4-triazole
- 5-Amino-3-(5-chloro-2-methylphenyl)-1,2,4-triazole
- 5-Amino-3-(5-chloro-2-ethoxyphenyl)-1,2,4-triazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can affect the compound’s solubility and its ability to interact with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H9ClN4O |
|---|---|
Poids moléculaire |
224.65 g/mol |
Nom IUPAC |
5-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9ClN4O/c1-15-7-3-2-5(10)4-6(7)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
Clé InChI |
NHVDGCWHEBWAPU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C2=NC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)

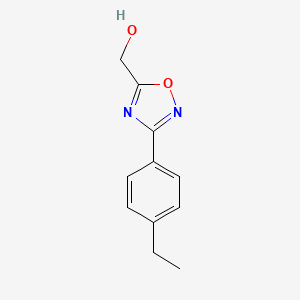
![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)
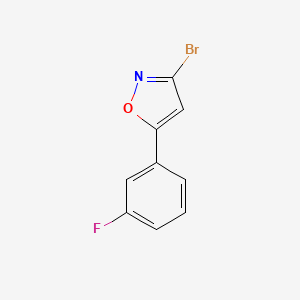
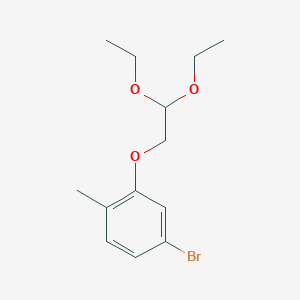
![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)
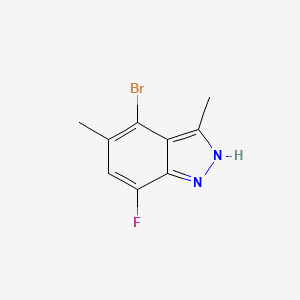



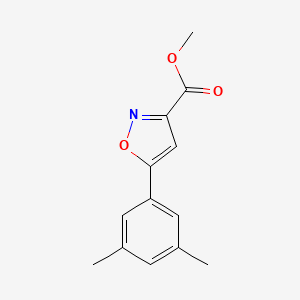
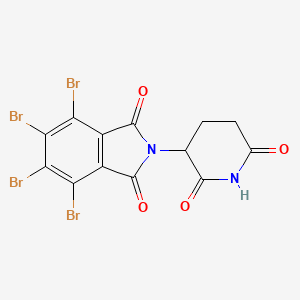
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)
